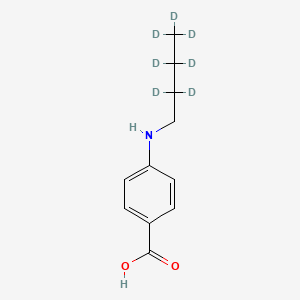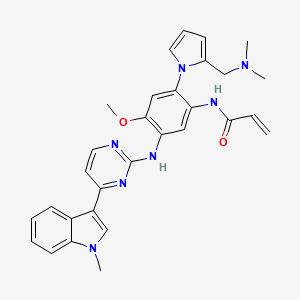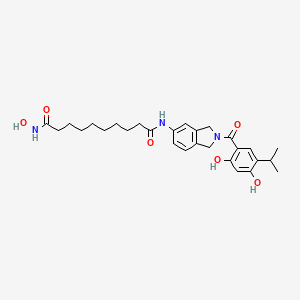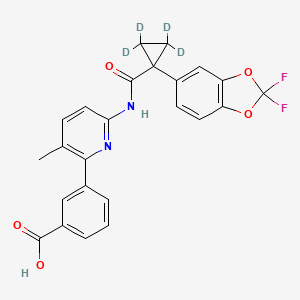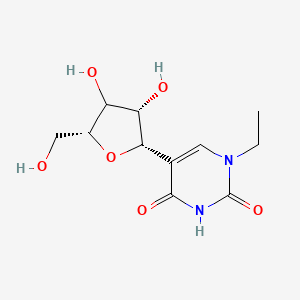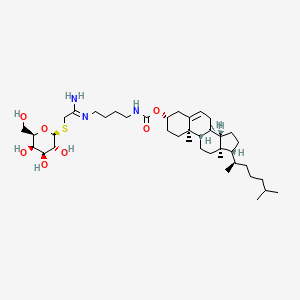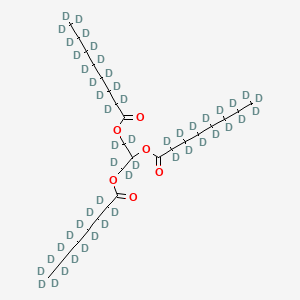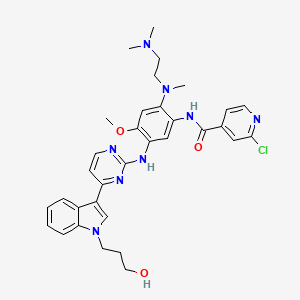
Egfr-IN-61
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-61 is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. It has shown significant efficacy in inhibiting various EGFR mutations, including L858R/T790M and L858R/T790M/C797S, which are commonly associated with resistance to first-generation EGFR inhibitors . This compound has demonstrated antiproliferative activity against certain cancer cell lines, making it a promising candidate for cancer therapy .
準備方法
The preparation of Egfr-IN-61 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.
化学反応の分析
Egfr-IN-61 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Egfr-IN-61 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR kinase activity and to develop new EGFR inhibitors. In biology, it is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that harbor EGFR mutations. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
作用機序
Egfr-IN-61 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for the growth and survival of cancer cells .
類似化合物との比較
Egfr-IN-61 is unique compared to other EGFR inhibitors due to its high potency against specific EGFR mutations, such as L858R/T790M and L858R/T790M/C797S. Similar compounds include gefitinib, erlotinib, afatinib, and osimertinib, which are also EGFR inhibitors used in cancer therapy. this compound has shown superior efficacy in overcoming resistance associated with these mutations .
Conclusion
This compound is a promising compound with significant potential in cancer therapy. Its unique properties and high potency against specific EGFR mutations make it a valuable tool for scientific research and a potential therapeutic agent for the treatment of cancers. Further research and development are needed to fully explore its applications and optimize its use in clinical settings.
特性
分子式 |
C33H37ClN8O3 |
|---|---|
分子量 |
629.1 g/mol |
IUPAC名 |
2-chloro-N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[1-(3-hydroxypropyl)indol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C33H37ClN8O3/c1-40(2)15-16-41(3)29-20-30(45-4)27(19-26(29)37-32(44)22-10-12-35-31(34)18-22)39-33-36-13-11-25(38-33)24-21-42(14-7-17-43)28-9-6-5-8-23(24)28/h5-6,8-13,18-21,43H,7,14-17H2,1-4H3,(H,37,44)(H,36,38,39) |
InChIキー |
XELFLRFPUQAHBD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)NC3=NC=CC(=N3)C4=CN(C5=CC=CC=C54)CCCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


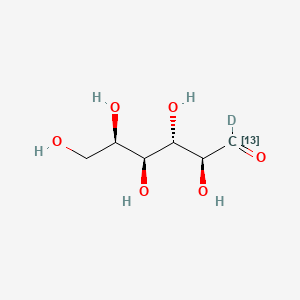
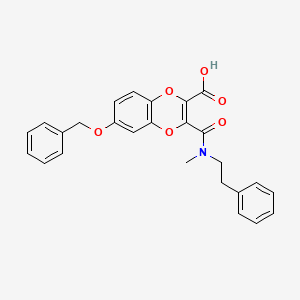
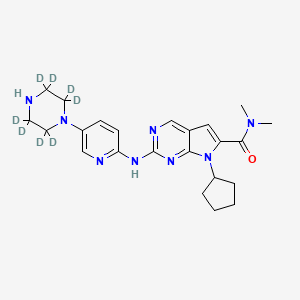
![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
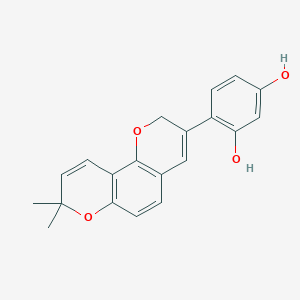
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
